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molecular formula C6H13NO2 B8640966 Hexanamide, 2-hydroxy- CAS No. 66461-73-2

Hexanamide, 2-hydroxy-

Cat. No. B8640966
M. Wt: 131.17 g/mol
InChI Key: PWIXYTPZGNDAMG-UHFFFAOYSA-N
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Patent
US06953859B2

Procedure details

A stirrer, a thermometer and a dropping funnel were set to a 1,000-mL four-necked flask and to a reaction apparatus, 95% sulfuric acid (450 g, 4.4 mol) was added and cooled so that the liquid temperature was lower than 30° C. To the cooled sulfuric acid with stirring, was added α-n-butyl-α-hydroxyacetonitrile prepared from n-butyl aldehyde and hydrocyanic acid (1.5 mol, content 87 to 94%, further containing unreacted hydrocyanic acid, starting material n-butyl aldehyde and water) with the use of dropping funnel. The addition was conducted in such a way that the reaction solution was kept at a temperature of lower than 40° C. After the dropwise addition, the reaction solution was aged at 40° C. for 0.5 hr. The pH of the reaction solution was less than 1. A part of the reaction solution was sampled and analyzed by HPLC. In result, the ratio of conversion of the starting materials was 100% and the corresponding 2-hydroxyhexanoic acid amide and 2-hydroxysulfonyl oxy hexanoic acid amide were produced.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
n-butyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
n-butyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH2:6]([CH:10]([OH:13])[C:11]#[N:12])[CH2:7][CH2:8][CH3:9].C#N>O>[OH:13][CH:10]([CH2:6][CH2:7][CH2:8][CH3:9])[C:11]([NH2:12])=[O:2]

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C#N)O
Step Four
Name
n-butyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Six
Name
n-butyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled so that the liquid temperature
CUSTOM
Type
CUSTOM
Details
was lower than 30° C
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
lower than 40° C
ADDITION
Type
ADDITION
Details
After the dropwise addition
ALIQUOT
Type
ALIQUOT
Details
A part of the reaction solution was sampled
CUSTOM
Type
CUSTOM
Details
In result

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC(C(=O)N)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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